3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one is a chemical compound with the molecular formula C15H10ClN3O3 and a molecular weight of 315.71 g/mol . This compound is known for its significance in pharmaceutical research, particularly as a reference standard for clonazepam-related compounds .
Vorbereitungsmethoden
The synthesis of 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one involves several steps. One common method includes the aza-Diels-Alder reaction, which involves the use of hydrazonized alkene via the cycloaddition strategy . This reaction is catalyzed by indium(III) chloride (InCl3) and results in the formation of the quinoline motif . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux conditions.
Analyse Chemischer Reaktionen
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for clonazepam-related compounds, aiding in the development and validation of analytical methods.
Neurological Studies: This compound is used in research related to GABA receptors and neurological drugs, contributing to the understanding of conditions like epilepsy, anxiety, and depression.
Chemical Analysis: It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Wirkmechanismus
The mechanism of action of 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one involves its interaction with specific molecular targets. In neurological studies, it is known to interact with GABA receptors, modulating their activity and influencing neurotransmission . This modulation can lead to effects such as sedation, anxiolysis, and anticonvulsant activity.
Vergleich Mit ähnlichen Verbindungen
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one can be compared with other similar compounds, such as:
2-amino-5-nitrophenyl-(2-chlorophenyl)methanone: This compound shares structural similarities but differs in its functional groups and specific applications.
Eigenschaften
Molekularformel |
C15H10ClN3O3 |
---|---|
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7,14H,17H2 |
InChI-Schlüssel |
VOSIZXFHMKUGKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(=O)C2N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.